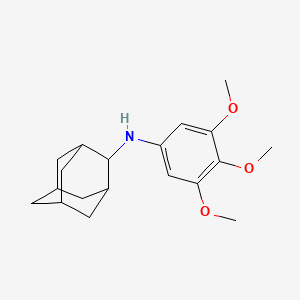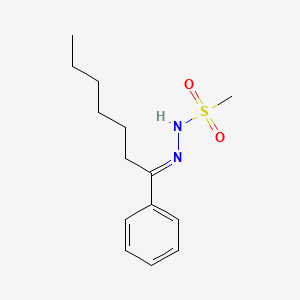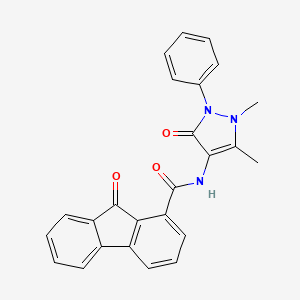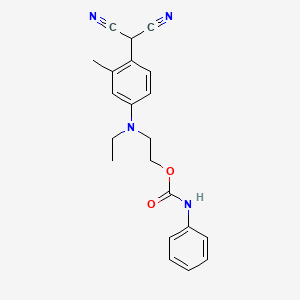
分散黄49
描述
Disperse Yellow 49 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. Disperse dyes are characterized by their low water solubility and their ability to disperse evenly in hydrophobic fibers. Disperse Yellow 49 is known for its vibrant yellow color and is widely used in the textile industry.
科学研究应用
Disperse Yellow 49 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
作用机制
Target of Action
Disperse Yellow 49 is a synthetic dye that primarily targets DNA-binding proteins . These proteins play a crucial role in cellular processes such as replication, transcription, DNA repair, and recombination .
Mode of Action
Disperse Yellow 49 interacts with its targets by binding to DNA-binding proteins . This interaction can result in changes in the function of these proteins, potentially affecting cellular processes such as DNA replication and transcription .
Biochemical Pathways
Disperse Yellow 49 has been shown to inhibit sucrase activity and kinase signaling pathways . These pathways are involved in various cellular functions, including DNA replication and myosin phosphatase regulation .
Pharmacokinetics
The compound’s interaction with dna-binding proteins suggests that it may be able to penetrate cellular membranes and interact with intracellular targets .
Result of Action
The binding of Disperse Yellow 49 to DNA-binding proteins can result in changes in cellular processes such as DNA replication and transcription . Additionally, the compound’s inhibition of sucrase activity and kinase signaling pathways can affect cell function .
生化分析
Biochemical Properties
It is known that the dye can interact with certain metal ions, such as copper and iron, which can affect the color after dyeing
Cellular Effects
Some studies suggest that disperse dyes can have adverse effects on human health . For instance, some disperse dyes are classified as carcinogens, meaning that repeated exposure may lead to the development of cancer
Molecular Mechanism
It is known that the dye’s chemical structure belongs to the class of copper oxide pigments
Temporal Effects in Laboratory Settings
It is known that the dye is not suitable for high-temperature under high-pressure dyeing
准备方法
Synthetic Routes and Reaction Conditions: Disperse Yellow 49 is typically synthesized through azo coupling reactions. The process involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: In industrial settings, the production of Disperse Yellow 49 involves large-scale azo coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, which is then coupled with a coupling component under controlled temperature and pH conditions. The resulting dye is then purified and formulated into a fine powder or paste for use in dyeing processes.
Types of Reactions:
Oxidation: Disperse Yellow 49 can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The dye can also be reduced under certain conditions, resulting in the cleavage of the azo bond and the formation of aromatic amines.
Substitution: Disperse Yellow 49 can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically require the presence of catalysts or specific reagents to facilitate the replacement of functional groups.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye molecule.
Reduction Products: Aromatic amines resulting from the cleavage of the azo bond.
Substitution Products: Modified dye molecules with different functional groups.
相似化合物的比较
- Disperse Yellow 23
- Disperse Yellow 39
- Disperse Yellow 211
Disperse Yellow 49 stands out due to its specific molecular structure and the resulting dyeing characteristics, making it a valuable dye in various industrial and research applications.
属性
IUPAC Name |
2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-25(11-12-27-21(26)24-18-7-5-4-6-8-18)19-9-10-20(16(2)13-19)17(14-22)15-23/h4-10,13,17H,3,11-12H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOHRODHDJYIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B1656861.png)
![N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1656862.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]methanesulfonamide](/img/structure/B1656864.png)
![N-[(4-Diethylaminophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B1656865.png)
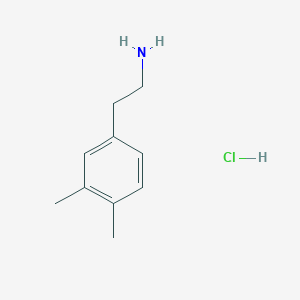
![1-(2,4-Dinitrophenyl)-2-[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B1656868.png)
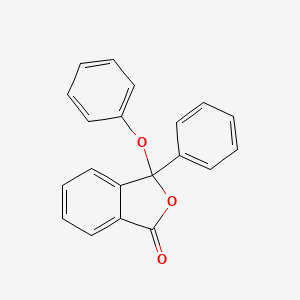


![N-[3-[(2-chlorophenyl)carbamoyl]phenyl]-3-methylbenzamide](/img/structure/B1656876.png)
![N-(2,6-dichlorophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl-[(4-fluorophenyl)methyl]amino]acetamide](/img/structure/B1656878.png)
